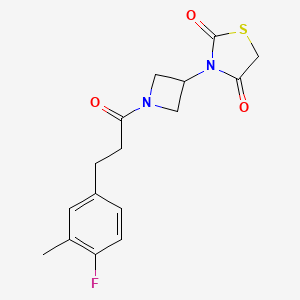

3-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

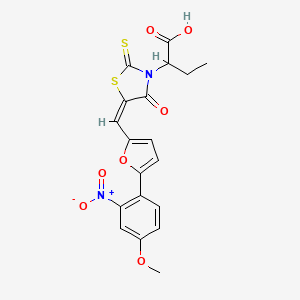

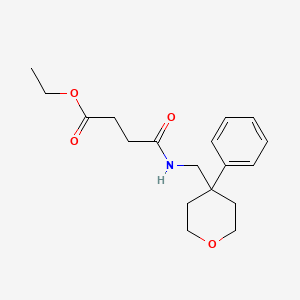

The compound “3-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C16H17FN2O3S and a molecular weight of 336.38. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are present in diverse natural and bioactive compounds and have been of great interest for interdisciplinary research .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . The synthesis of 19 thiazolidinedione derivatives yielded compounds in yields from 21.49% to 90.90% .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties, compelling researchers to explore new drug candidates .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. A study highlights the synthesis of thiazolidine-2,4-diones with antimicrobial activity against a range of bacteria and fungi. Specifically, these compounds show good activity against gram-positive bacteria and excellent antifungal activity. The potency of these derivatives against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and fungi such as Aspergillus niger and A. flavus, underscores their potential as antibacterial and antifungal agents (Prakash et al., 2011).

Anticancer Activity

The anticancer potential of thiazolidine-2,4-dione derivatives has also been explored. One study focusing on the synthesis of N-substituted indole derivatives incorporating the thiazolidine-2,4-dione motif found these compounds to exhibit notable anticancer activity. Specifically, they were tested against the MCF-7 human breast cancer cell line, revealing certain derivatives as potent inhibitors of the topoisomerase-I enzyme, a key target in cancer therapy (Kumar & Sharma, 2022).

Additionally, bioactive agents based on thiazolidinone and azetidinone classes have been synthesized, showing remarkable activity against multidrug-resistant strains and cancer cell lines. These studies highlight the compound's role in developing novel antimicrobial and anticancer agents, particularly against resistant strains and in cancer treatment (Hussein et al., 2020).

Mechanism of Action

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs are known to be involved in a wide range of biological responses .

Result of Action

Compounds containing thiazolidine motifs are known to exhibit a variety of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKCRWIYCVSUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B2978295.png)

![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2978300.png)

![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)

![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)

![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)